molecular formula C15H14ClNO4S B2450215 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034442-55-0

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2450215
CAS RN: 2034442-55-0
M. Wt: 339.79
InChI Key: LAFDHULGPRCZHV-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is an organic compound that likely contains a benzo[d][1,3]dioxole subunit . This subunit is present in a variety of compounds that possess important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzo[d][1,3]dioxole subunit, a common feature in many organic compounds . This subunit is often characterized by various spectroscopic techniques such as multinuclear NMR, IR, and mass spectrometry .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research in the field of heterocyclic compounds, including benzodioxoles and benzothiazoles, has demonstrated significant interest due to their diverse biological activities. For instance, compounds derived from visnaginone and khellinone, structurally related to benzodioxoles, have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase inhibitors, showcasing potential for pharmaceutical development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiproliferative and Antioxidant Activities

Another area of interest is the synthesis and evaluation of benzothiazole derivatives for their antiproliferative and antioxidant capacities. A study synthesized various benzothiazole-2-carboxamides, evaluating their effects on cancer cell lines and antioxidant potential. These compounds, with modifications like nitro, amino, or methoxy groups, showed promising activities, suggesting their utility in developing new cancer therapies and antioxidants (M. Cindrić et al., 2019).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and screened for diuretic activity in vivo. This study highlights the potential of benzothiazole derivatives in developing new diuretic agents, showcasing the wide range of possible pharmacological applications of such compounds (M. Yar, Zaheen Hasan Ansari, 2009).

Solid-Phase Synthesis Applications

The development of novel anchoring linkages for solid-phase synthesis of peptide amides under mild conditions also represents a significant application in chemical research. This methodology, applicable to the synthesis of C-terminal peptide amides, underscores the importance of innovative synthetic strategies in facilitating peptide and protein research (F. Albericio, G. Bárány, 2009).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications in various fields such as organic synthesis, pharmaceutics, and biochemistry .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-19-12(13-4-5-14(16)22-13)7-17-15(18)9-2-3-10-11(6-9)21-8-20-10/h2-6,12H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFDHULGPRCZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

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